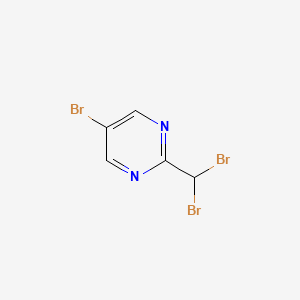![molecular formula C11H13ClF3NO B1404836 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423029-18-8](/img/structure/B1404836.png)
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
説明
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is an organic compound with the molecular formula C11H13ClF3NO. It has a molecular weight of 267.68 . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H . This indicates the presence of a pyrrolidine ring attached to a phenyl ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 188-190°C . It is stable at room temperature .科学的研究の応用
1. Synthesis Applications
- Kuznecovs et al. (2020) demonstrated the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, utilizing 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride as an intermediate. This process included catalytic hydrogenation and ozonation steps, showcasing the compound's utility in complex organic synthesis (Kuznecovs et al., 2020).
2. Development of Novel Compounds
- Jha and Ramarao (2017) conducted a study involving the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrids. The precursor used in this process was closely related to 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride. This work highlights the compound's role in developing new chemical entities with potential biological applications (Jha & Ramarao, 2017).
3. Medicinal Chemistry
- Patterson et al. (1992) discussed the synthesis of 3-carboxyisoxazole using a compound similar to 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride. This work is significant in the field of medicinal chemistry, demonstrating the compound's potential in developing new drugs (Patterson et al., 1992).
4. Exploration of Biological Properties
- Devi et al. (2020) investigated the spectroscopic properties of a pyrrolidine derivative closely related to 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride. This research contributes to our understanding of such compounds' physical and chemical characteristics, relevant for their biological applications (Devi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
将来の方向性
While specific future directions for this compound are not mentioned in the available resources, pyrrolidine derivatives are of great interest in the fields of agrochemicals, pharmaceuticals, and functional materials . The unique properties of these compounds make them valuable tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
特性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride | |
CAS RN |
1423029-18-8 | |
| Record name | 3-Pyrrolidinol, 5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)




![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)